molecular formula C16H13NO3 B14167057 2-[2-(4-Methoxyphenyl)-2-oxoethoxy]benzonitrile CAS No. 301538-60-3

2-[2-(4-Methoxyphenyl)-2-oxoethoxy]benzonitrile

Cat. No.: B14167057
CAS No.: 301538-60-3
M. Wt: 267.28 g/mol
InChI Key: YTWLDSXEGKOPEF-UHFFFAOYSA-N
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Description

2-[2-(4-Methoxyphenyl)-2-oxoethoxy]benzonitrile is an organic compound with the molecular formula C16H13NO3 It is characterized by the presence of a benzonitrile group attached to a 2-oxoethoxy moiety, which is further substituted with a 4-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Methoxyphenyl)-2-oxoethoxy]benzonitrile typically involves the reaction of 4-methoxybenzaldehyde with ethyl cyanoacetate in the presence of a base, followed by cyclization and subsequent oxidation. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like piperidine or sodium ethoxide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency of the process. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Methoxyphenyl)-2-oxoethoxy]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or sodium hydride (NaH) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of 2-[2-(4-Methoxyphenyl)-2-oxoethoxy]benzoic acid.

    Reduction: Formation of 2-[2-(4-Methoxyphenyl)-2-oxoethoxy]benzylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[2-(4-Methoxyphenyl)-2-oxoethoxy]benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(4-Methoxyphenyl)-2-oxoethoxy]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-Methoxyphenoxy)methyl]phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • N-(4-Methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine

Uniqueness

2-[2-(4-Methoxyphenyl)-2-oxoethoxy]benzonitrile is unique due to its specific structural features, such as the presence of both a nitrile group and a methoxy-substituted phenyl ring. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

CAS No.

301538-60-3

Molecular Formula

C16H13NO3

Molecular Weight

267.28 g/mol

IUPAC Name

2-[2-(4-methoxyphenyl)-2-oxoethoxy]benzonitrile

InChI

InChI=1S/C16H13NO3/c1-19-14-8-6-12(7-9-14)15(18)11-20-16-5-3-2-4-13(16)10-17/h2-9H,11H2,1H3

InChI Key

YTWLDSXEGKOPEF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)COC2=CC=CC=C2C#N

solubility

3.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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